PQ401 hydrochloride is classified under small molecule inhibitors, specifically targeting the IGF-1R. It has been synthesized and analyzed for its biological activity and therapeutic potential against glioma cells. The compound is derived from a series of chemical modifications aimed at enhancing its inhibitory effects on IGF-1R signaling pathways .
The synthesis of PQ401 hydrochloride involves several key steps that include the formation of the core structure followed by the introduction of functional groups to enhance its biological activity. The synthetic pathway typically begins with commercially available precursors, which undergo various reactions such as coupling and cyclization to yield the final product.
Key Steps in Synthesis:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of PQ401 hydrochloride includes a diarylurea framework, which is essential for its interaction with the IGF-1R. The specific arrangement of functional groups contributes to its inhibitory activity.
Molecular Formula: CHClNO
Molecular Weight: 305.77 g/mol
Structural Features:
The three-dimensional conformation can be analyzed using computational modeling techniques to predict binding interactions with IGF-1R .
PQ401 hydrochloride participates in various chemical reactions that facilitate its biological activity. The primary reaction mechanism involves competitive inhibition at the IGF-1R site, blocking downstream signaling pathways that promote tumor growth.
Key Reaction Mechanism:
In vitro studies have demonstrated that PQ401 hydrochloride effectively reduces cell viability and induces apoptosis in glioma cell lines through these mechanisms .
The mechanism of action for PQ401 hydrochloride primarily revolves around its ability to inhibit IGF-1R signaling. By binding to the receptor, it prevents ligand-induced activation, leading to:
In vivo studies using mouse xenograft models have shown that treatment with PQ401 hydrochloride significantly suppresses tumor growth, further validating its potential as a therapeutic agent against gliomas .
PQ401 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate administration routes .
PQ401 hydrochloride has significant applications in cancer research, particularly for:
Research continues to explore additional therapeutic applications beyond gliomas, potentially expanding its use in oncology .
PQ401 (N-(5-Chloro-2-methoxyphenyl)-N'-(2-methyl-4-quinolinyl)urea) is a diarylurea compound initially developed as a selective inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), a receptor tyrosine kinase implicated in cancer cell proliferation and survival. Its hydrochloride salt form enhances solubility for experimental applications [2] [4].
PQ401 suppresses IGF-1R autophosphorylation by targeting the intracellular kinase domain through non-competitive, allosteric binding. Biochemical studies using purified kinase domains demonstrate that PQ401 binds to a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that destabilize the catalytically active kinase dimer. Molecular dynamics simulations reveal that PQ401's neutral form (predominant at physiological pH) exhibits superior membrane penetration and target engagement compared to its protonated form, facilitating deeper insertion into the kinase domain's allosteric pocket [1] [4]. The diarylurea scaffold enables critical interactions: the quinolinyl group forms π-π stacking with Phe-981 in the activation loop, while the chloro-methoxyphenyl moiety establishes hydrogen bonds with Asp-1123 and Tyr-1131 in the C-lobe, locking the kinase in an inactive pseudosymmetric state [4].
PQ401 exhibits dose-responsive inhibition of IGF-1R-mediated signaling pathways:
Table 1: Concentration-Dependent Effects of PQ401 on IGF-1R Downstream Signaling
| Pathway | Key Component | IC₅₀ (PQ401) | Functional Consequence |
|---|---|---|---|
| PI3K/AKT | AKT phosphorylation | <1 μM | Loss of pro-survival signals |
| MAPK/ERK | ERK1/2 activation | 2–5 μM | Reduced proliferation & gene expression |
| JAK/STAT | STAT3 nuclear translocation | >10 μM | Diminished immune evasion |
PQ401 at 1–5 μM significantly reduces phosphorylation of IRS-1 and Shc adaptor proteins, disrupting recruitment of PI3K and Grb2/SOS complexes. This effectively blocks AKT activation (critical for cell survival) and ERK phosphorylation (driving cell cycle progression) within 30 minutes of treatment in MCF-7 breast cancer cells. Complete pathway suppression occurs at 10 μM, correlating with IC₅₀ values for growth inhibition [4].
PQ401 demonstrates moderate selectivity for IGF-1R over the closely related insulin receptor (IR):
Table 2: Kinase Selectivity Profile of PQ401
| Receptor Tyrosine Kinase | Autophosphorylation IC₅₀ | Cellular Proliferation IC₅₀ | Selectivity Ratio (vs. IGF-1R) |
|---|---|---|---|
| IGF-1R | <1 μM | 8–12 μM | 1x |
| Insulin Receptor (IR-A) | 15–20 μM | >50 μM | 15–20x |
| Insulin Receptor (IR-B) | 25–30 μM | >50 μM | 25–30x |
The 15–30-fold selectivity arises from structural differences in the juxtamembrane region. IGF-1R contains a unique tryptophan residue (Trp-1177) that stabilizes PQ401 binding through hydrophobic interactions, while IR possesses a smaller leucine residue at the equivalent position, reducing binding affinity [4].
At concentrations exceeding 20 μM, PQ401 exhibits measurable off-target activity:
PQ401 triggers caspase-dependent apoptosis through mitochondrial pathway activation:
PQ401 alters the balance of pro- and anti-apoptotic Bcl-2 family proteins:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5